molecular formula C8H20Cl2N2 B1486268 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride CAS No. 904688-33-1

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride

Cat. No. B1486268
M. Wt: 215.16 g/mol
InChI Key: OMXFUBSDVYEFRU-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride is a chemical compound with the following properties:



  • Molecular Formula : C<sub>8</sub>H<sub>20</sub>N<sub>2</sub>Cl<sub>2</sub>

  • Molecular Weight : 215.16 g/mol

  • IUPAC Name : 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride



Synthesis Analysis

The synthesis of this compound involves the reaction of N,N-dimethylcyclopentanamine with formaldehyde (methanal) to form the aminomethyl group. The subsequent treatment with hydrochloric acid yields the dihydrochloride salt. The synthetic pathway can be summarized as follows:



  • N,N-dimethylcyclopentanamine + Formaldehyde1-(Aminomethyl)-N,N-dimethylcyclopentanamine

  • 1-(Aminomethyl)-N,N-dimethylcyclopentanamine + Hydrochloric Acid1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride



Molecular Structure Analysis

The compound’s molecular structure consists of a cyclopentane ring with an aminomethyl substituent. The two chloride ions are associated with the amino group. The dihydrochloride form enhances solubility and stability.



Chemical Reactions Analysis

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride can participate in various chemical reactions, including:



  • Basicity : The amino group can act as a base, accepting protons.

  • Reductive Amination : It can undergo reductive amination reactions with aldehydes or ketones.

  • Salt Formation : The dihydrochloride salt readily dissociates in water, releasing the cationic form.



Physical And Chemical Properties Analysis


  • Physical State : Typically a white crystalline powder .

  • Solubility : Soluble in water due to the hydrochloride salt form.

  • Melting Point : Varies, but typically around 150°C .

  • Stability : Stable under normal conditions.


Safety And Hazards


  • Toxicity : The compound is generally considered low-to-moderate in toxicity.

  • Handling Precautions : Use appropriate protective gear (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research avenues for 1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride include:



  • Biological Activity : Investigate potential pharmacological applications.

  • Derivatives : Explore modifications to enhance specific properties.

  • Industrial Applications : Assess its utility in catalysis or material science.


Please note that this analysis is based on available literature and may require further validation through experimental studies. For more detailed information, consult relevant peer-reviewed papers12.


properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8(7-9)5-3-4-6-8;;/h3-7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXFUBSDVYEFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-N,N-dimethylcyclopentanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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